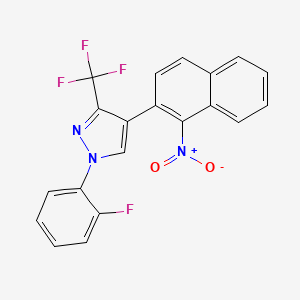

1-(2-fluorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F4N3O2/c21-16-7-3-4-8-17(16)26-11-15(19(25-26)20(22,23)24)14-10-9-12-5-1-2-6-13(12)18(14)27(28)29/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDDCPBMWXJRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C3=CN(N=C3C(F)(F)F)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-fluorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a pyrazole core substituted with a trifluoromethyl group and aromatic systems that enhance its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that:

- Inhibition Zones : The compound showed effective inhibition against Staphylococcus aureus (both methicillin-resistant and sensitive strains) and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL for different bacterial strains, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 64 |

| Escherichia coli | 15 | 128 |

| Pseudomonas aeruginosa | 12 | 256 |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenases (COX). The compound demonstrated:

- COX Inhibition : IC50 values were reported at approximately 0.5 µM, indicating strong inhibition of COX-2, which is often overexpressed in inflammatory conditions.

- Cell Line Studies : In vitro studies using RAW264.7 macrophages showed reduced production of pro-inflammatory cytokines (TNF-α, IL-6) upon treatment with the compound.

Anticancer Activity

Preliminary investigations into the anticancer properties of this pyrazole derivative revealed promising results:

- Cell Viability Assays : The compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Mechanism of Action : Apoptotic assays indicated that the compound induces apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and caspase activation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including the target compound. It was found to be particularly effective against MRSA strains, making it a candidate for further development in treating resistant infections. -

Case Study on Anti-inflammatory Properties :

In an animal model of arthritis, administration of the compound significantly reduced paw swelling and inflammatory markers compared to controls, suggesting its potential use in managing inflammatory diseases.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound and its closest structural analogs from the evidence:

Functional Group Impact on Properties

- Nitro Group (Target Compound) : Unlike analogs with methoxy or methyl groups (e.g., ), the nitro group may confer redox activity, influencing electron transport in biological systems or serving as a synthetic handle for further derivatization.

- Trifluoromethyl Group : Common in analogs , this group increases metabolic stability and hydrophobicity, improving membrane permeability.

Q & A

Q. Q1. What methodologies are effective for synthesizing pyrazole derivatives with fluorophenyl and nitronaphthalenyl substituents?

Microwave-assisted synthesis is a robust approach for pyrazole core formation. For example, phosphorus oxychloride in dimethylformamide under microwave irradiation (30 seconds) efficiently cyclizes hydrazone precursors into pyrazoles . Key steps include:

- Precursor preparation: Reacting substituted hydrazones with ketones.

- Cyclization: Using POCl₃ as a catalyst under controlled microwave conditions.

- Purification: Column chromatography with petroleum ether/ethyl acetate gradients.

This method reduces reaction time and improves yield compared to conventional heating.

Basic Research: Structural Characterization

Q. Q2. How can crystallographic data resolve structural ambiguities in nitronaphthalene-containing pyrazoles?

Single-crystal X-ray diffraction (SC-XRD) is critical. For structurally similar pyrazoles, dihedral angles between aromatic rings (e.g., 27.4–87.7°) and nitro group orientations (twist angles up to 43.2°) are quantified via SC-XRD . Methodology:

- Crystal growth: Slow evaporation from dichloromethane.

- Data collection: Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Riding models for H atoms (C–H = 0.93 Å).

This confirms regiochemistry and steric interactions, essential for structure-activity relationship (SAR) studies.

Advanced Research: Pharmacological Profiling

Q. Q3. How can pyrazole derivatives be evaluated for enzyme inhibition (e.g., Factor Xa or COX-2)?

Radiolabeling and ex vivo assays are used. For COX-2 inhibitors, iodinated pyrazoles (e.g., [¹²⁵I]51 and [¹²⁵I]52) are synthesized via electrophilic substitution and evaluated in rodent models for tissue uptake and enzymatic binding . Key steps:

- Radiosynthesis: Electrophilic iodination using Na[¹²⁵I].

- In vitro screening: Competitive binding assays with recombinant enzymes.

- Selectivity: Cross-testing against related enzymes (e.g., thrombin).

For Factor Xa, pyrazole carboxamides (e.g., DPC423) achieve subnanomolar Kᵢ via S1/S4 pocket optimization .

Advanced Research: Computational Modeling

Q. Q4. What computational strategies predict the binding affinity of trifluoromethyl-pyrazoles to biological targets?

Molecular docking and molecular dynamics (MD) simulations are combined with free-energy perturbation (FEP). For Factor Xa inhibitors:

- Docking: Glide SP/XP protocols to model pyrazole interactions with S4 (hydrophobic) and S1 (benzamidine) pockets .

- MD: 100-ns simulations in explicit solvent to assess stability.

- FEP: Calculate ΔΔG for substituent modifications (e.g., fluorophenyl vs. chlorophenyl).

This identifies critical interactions (e.g., π-stacking with Tyr228) and guides lead optimization.

Basic Research: Derivative Functionalization

Q. Q5. How can triazole-pyrazole hybrids be synthesized for enhanced bioactivity?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective. Example:

- Precursor: 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole.

- Conditions: CuSO₄/sodium ascorbate in DMF at 60°C .

- Purification: Recrystallization from ethanol.

Triazole incorporation improves solubility and hydrogen-bonding capacity, enhancing pharmacokinetic profiles.

Advanced Research: Mechanistic Toxicology

Q. Q6. What in vitro assays assess the genotoxic potential of nitronaphthalenyl-pyrazoles?

Ames test (bacterial reverse mutation) and micronucleus assays are standard:

- Ames: Use TA98 and TA100 strains ± metabolic activation (S9 liver fractions).

- Micronucleus: Human lymphoblastoid cells (TK6) treated for 24–48 hours; cytokinesis-blocked cells scored for micronuclei.

Positive controls: Benzo[a]pyrene (Ames) and mitomycin C (micronucleus).

Results guide structural modifications to reduce mutagenicity (e.g., nitro group reduction to amine).

Basic Research: Spectroscopic Analysis

Q. Q7. How do NMR and FTIR spectra distinguish regioisomers in fluorophenyl-pyrazoles?

- ¹H NMR : Fluorine-induced splitting patterns (e.g., para-fluorophenyl shows singlet, meta-fluorophenyl shows doublet).

- ¹⁹F NMR : Chemical shifts differentiate ortho (-115 ppm) vs. para (-120 ppm) substituents.

- FTIR : Nitro groups exhibit asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

Combined data confirms regiochemistry and purity.

Advanced Research: Environmental Impact

Q. Q8. What biodegradation studies are relevant for assessing pyrazole persistence in aquatic systems?

OECD 301F (manometric respirometry) and algal toxicity (OECD 201):

- Biodegradation: Activated sludge inoculum; monitor O₂ consumption over 28 days.

- Algal toxicity: Raphidocelis subcapitata exposed for 72 hours; EC₅₀ calculated.

Hydrophobic pyrazoles (logP >3) often require photodegradation studies (OECD 316) due to low microbial degradation .

Basic Research: Stability Profiling

Q. Q9. What accelerated stability conditions predict pyrazole shelf-life under storage?

ICH Q1A(R2) guidelines:

- Thermal: 40°C/75% RH for 6 months.

- Photolytic: 1.2 million lux-hours UV/visible exposure.

- Hydrolytic: pH 1–9 buffers at 70°C.

Analytical endpoints: HPLC purity (>95%), LC-MS for degradation products (e.g., nitro reduction to amine).

Advanced Research: SAR of Trifluoromethyl Groups

Q. Q10. How does the trifluoromethyl group influence pyrazole bioactivity and metabolism?

- Bioactivity : Enhances binding via hydrophobic effects and electron-withdrawing properties (e.g., COX-2 inhibition ).

- Metabolism : Resistant to oxidative metabolism; major metabolites often involve nitro group reduction (LC-MS/MS identification).

- SAR Strategy : Compare analogs with -CF₃ vs. -CH₃; measure logD and CYP450 inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.